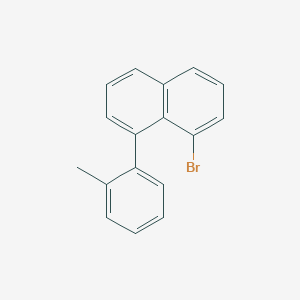
1-Bromo-8-(2-methylphenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-(2-methylphenyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene ring substituted with a bromine atom at the first position and a 2-methylphenyl group at the eighth position
Preparation Methods
The synthesis of 1-Bromo-8-(2-methylphenyl)naphthalene can be achieved through several synthetic routes. One common method involves the bromination of 8-(2-methylphenyl)naphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions. The bromination process selectively introduces a bromine atom at the first position of the naphthalene ring.
Industrial production of this compound may involve similar bromination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-8-(2-methylphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding ketones or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-8-(2-methylphenyl)naphthalene.
Scientific Research Applications
1-Bromo-8-(2-methylphenyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be used as a probe to study the interactions of aromatic hydrocarbons with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its activity as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 1-Bromo-8-(2-methylphenyl)naphthalene exerts its effects depends on the specific context of its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with molecular targets through π-π stacking interactions, hydrogen bonding, or hydrophobic interactions, influencing the structure and function of proteins or nucleic acids.
Comparison with Similar Compounds
1-Bromo-8-(2-methylphenyl)naphthalene can be compared with other similar compounds, such as:
1-Bromo-2-methylnaphthalene: This compound has a similar structure but with the methyl group at the second position. It exhibits different reactivity and properties due to the positional isomerism.
1-Bromo-8-methylnaphthalene: Similar to the target compound but lacks the phenyl group. It is used in different synthetic applications and has distinct chemical behavior.
1-Chloro-8-(2-methylphenyl)naphthalene: The chlorine analog of the target compound, which may have different reactivity and applications due to the different halogen substituent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
141397-24-2 |
|---|---|
Molecular Formula |
C17H13Br |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
1-bromo-8-(2-methylphenyl)naphthalene |
InChI |
InChI=1S/C17H13Br/c1-12-6-2-3-9-14(12)15-10-4-7-13-8-5-11-16(18)17(13)15/h2-11H,1H3 |
InChI Key |
TUBLRICSXODJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Methanesulfonyl)-N-[(trifluoromethyl)sulfanyl]methanesulfonamide](/img/structure/B14276715.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
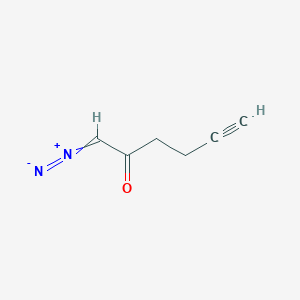
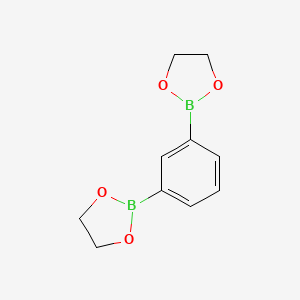
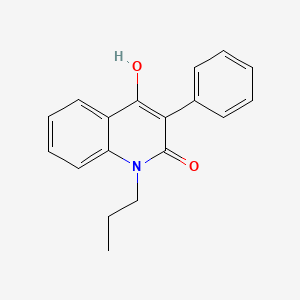
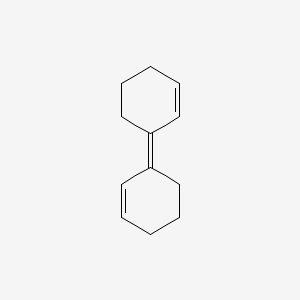

![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
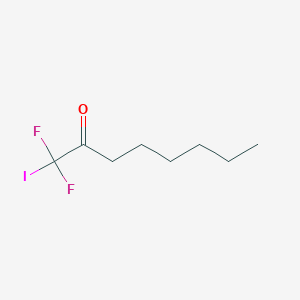
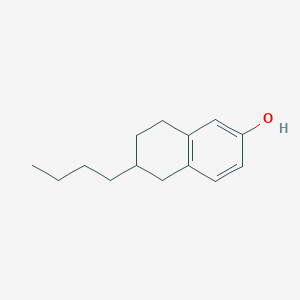
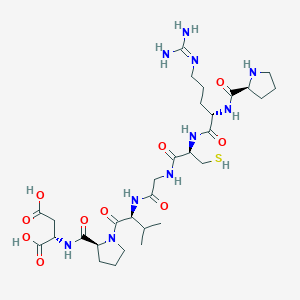
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
